Einecs 307-134-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 307-134-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

The preparation of Einecs 307-134-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through various chemical reactions, depending on the desired purity and yield. Common methods include catalytic reactions, solvent extraction, and crystallization.

Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired chemical transformation.

Industrial Production: Large-scale production may involve continuous flow reactors, batch reactors, and other industrial equipment to maintain consistency and efficiency.

Chemical Reactions Analysis

Einecs 307-134-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The products formed from these reactions depend on the reagents and conditions used, leading to various derivatives and intermediates.

Scientific Research Applications

Einecs 307-134-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and analytical chemistry.

Biology: Employed in biochemical assays and as a tool for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which Einecs 307-134-1 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The compound may influence metabolic pathways, signal transduction, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Einecs 307-134-1 can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 203-770-8 (amyl nitrite) or Einecs 234-985-5 (bismuth tetroxide).

Uniqueness: The specific properties, reactivity, and applications of this compound distinguish it from these similar compounds.

Biological Activity

Einecs 307-134-1, also known as Bisphenol A (BPA) , is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its biological activity has been a subject of extensive research due to its potential endocrine-disrupting properties and implications for human health and environmental safety.

Overview of Biological Activity

BPA is known to mimic estrogen, binding to estrogen receptors and potentially leading to various biological effects. This section reviews the biological activity of BPA based on diverse studies, including in vitro and in vivo experiments.

- Estrogenic Activity : BPA exhibits estrogenic activity by binding to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to reproductive and developmental processes .

- Cell Proliferation : Studies have shown that BPA can stimulate the proliferation of breast cancer cells through ER-mediated pathways, raising concerns about its role as a carcinogen .

- Neurodevelopmental Effects : Research indicates that BPA exposure during critical periods of brain development can lead to neurobehavioral changes in animal models, affecting learning and memory functions .

Case Study 1: Reproductive Health Impacts

A study conducted on female rats exposed to BPA during gestation revealed significant alterations in reproductive parameters, including reduced fertility rates and altered estrous cycles. The study highlighted the compound's potential as a reproductive toxicant .

Case Study 2: Developmental Neurotoxicity

In a longitudinal study involving zebrafish embryos, BPA exposure was linked to neurodevelopmental abnormalities. The affected embryos exhibited altered motor behaviors and impaired cognitive functions later in life, suggesting long-term impacts on neurodevelopment .

Research Findings

Numerous studies have quantified the biological activity of BPA using various assays. The following table summarizes key findings from recent research:

Assay Data

Research has employed high-throughput screening assays to evaluate the bioactivity of BPA analogs compared to BPA itself. These assays include:

- Cell Viability Assays : Assessing cytotoxicity across various cell lines.

- Nuclear Receptor Signaling Pathways : Evaluating interaction with hormone receptors.

- Behavioral Assays : Observing changes in motor function and learning capabilities in animal models.

The results indicate that many structural analogs of BPA exhibit similar or enhanced biological activities compared to BPA, necessitating further investigation into their safety profiles .

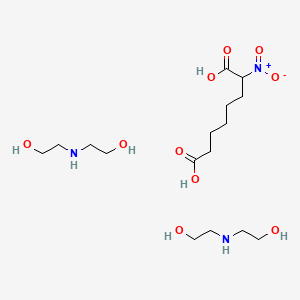

Properties

CAS No. |

97552-82-4 |

|---|---|

Molecular Formula |

C16H35N3O10 |

Molecular Weight |

429.46 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-nitrooctanedioic acid |

InChI |

InChI=1S/C8H13NO6.2C4H11NO2/c10-7(11)5-3-1-2-4-6(8(12)13)9(14)15;2*6-3-1-5-2-4-7/h6H,1-5H2,(H,10,11)(H,12,13);2*5-7H,1-4H2 |

InChI Key |

MDTMFXVZCQPJLT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(C(=O)O)[N+](=O)[O-])CCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.